molecular formula C17H16N2O2S2 B2496610 2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 663187-89-1

2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide

Cat. No. B2496610
CAS RN: 663187-89-1
M. Wt: 344.45
InChI Key: XMMHIEFSJYVSER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, including compounds similar to "2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide," often involves complex reactions that yield compounds with significant biological activities. For instance, compounds with the benzothiazole moiety have been synthesized through various methods, demonstrating the versatility and adaptability of these chemical structures in synthesis processes. These methods may include condensation reactions, cyclization, and interactions with different reagents to introduce specific functional groups (Gomathi Vellaiswamy & S. Ramaswamy, 2017).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole core, which significantly influences the compound's chemical behavior and interaction with biological systems. Structural characterization techniques such as FT-IR, NMR, and X-ray crystallography are essential tools in understanding these molecules' configurations and the implications of substituents on their overall structure and stability (Yoshikazu Uto et al., 2009).

Chemical Reactions and Properties

Benzothiazole derivatives engage in a variety of chemical reactions, including electrophilic substitution, nucleophilic addition, and cycloaddition reactions. These reactions can alter the compound's physical and chemical properties, making it suitable for different applications. For example, the introduction of an ethylthio group can enhance the lipophilicity of the molecule, potentially affecting its biological activity and solubility (N. Nam et al., 2010).

Physical Properties Analysis

The physical properties of "2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide," such as solubility, melting point, and stability, are crucial for its handling and application in different fields. While specific data on this compound might be scarce, benzothiazole derivatives' general trends indicate moderate to good solubility in organic solvents, which is beneficial for pharmaceutical applications (H. M. Mohamed, 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity, photostability, and electrochemical behavior, of benzothiazole derivatives are influenced by their molecular structure. The presence of functional groups such as ethylthio and methoxy can modulate the compound's reactivity towards various reagents and conditions, potentially leading to a broad spectrum of chemical behavior and applications (P. Yadav & Amar Ballabh, 2020).

Scientific Research Applications

Metabolic Pathways and Toxicity

One study explored the metabolism of nephro- or hepatotoxic thiazoles, including the formation of toxic metabolites. The research specifically highlighted the metabolic pathways of thiazoles, leading to the formation of thioamides and α-dicarbonyl fragments. This insight is crucial in understanding the biotransformation and potential toxicity of thiazole compounds (Mizutani, Yoshida, & Kawazoe, 1994).

Neuroleptic Activity

Another study focused on the synthesis and neuroleptic activity of benzamides, which are structurally related to the compound of interest. The researchers identified a relationship between the chemical structure and inhibitory effects on stereotyped behavior in rats, indicating the neuroleptic potential of these compounds (Iwanami, Takashima, & Hirata, 1981).

Anticonvulsant Potential

Further research was conducted on benzothiazolotriazine derivatives for their anticonvulsant potential. This study is particularly relevant as it involves benzothiazole, a core structure in the compound of interest. The research highlighted the synthesis, characterization, and promising results of specific compounds in animal models, indicating their potential as anticonvulsant agents (Ul Firdaus, Habib, & Siddiqui, 2018).

Glucokinase Activation for Diabetes Treatment

Another intriguing application lies in the discovery of benzamide derivatives as glucokinase activators, relevant for the treatment of type 2 diabetes. This study presented the synthesis and screening of novel compounds, demonstrating significant potential in reducing blood glucose levels, offering insights into the therapeutic applications of similar structures (Park, Lee, & Hyun, 2014).

Antidepressant-like Effects

Research also delved into the antidepressant-like effects of benzamide derivatives. The study focused on the behavioral battery tests in rodents to assess the potential of these compounds as antidepressants, underlining the broad pharmacological implications of benzamide structures (Kurhe, Mahesh, & Devadoss, 2014).

Orexin-1 Receptor Mechanisms and Compulsive Food Consumption

Additionally, a study on the role of Orexin-1 receptor mechanisms in compulsive food consumption provided insights into the behavioral and physiological effects of benzamide-related compounds, suggesting their potential in treating eating disorders (Piccoli, Bonaventura, & Cifani, 2012).

Mechanism of Action

Target of Action

The compound, also known as 2-(Ethylsulfanyl)-N-(6-Methoxy-1,3-Benzothiazol-2-yl)Benzamide, primarily targets mercury (II) ions in water . The compound acts as a chemosensor for the rapid and selective detection of these ions .

Mode of Action

The compound interacts with mercury (II) ions, forming a 2:1 coordination complex . This interaction causes a bathochromic shift of the compound’s UV absorption peak from 540 to 585 nm and turns on a highly selective fluorescence emission at 425 nm . The change in the optical property of the compound upon complexation with mercury (II) was confirmed by ab initio calculations .

Biochemical Pathways

The compound affects the biochemical pathways related to the detection of mercury (II) ions and biothiols . The thiol-containing amino acid preferentially coordinates the mercury ions of the compound-mercury (II) complex . This causes dissociation of the complex and the liberation of the compound dye .

Pharmacokinetics

The compound has been used to quantify mercury (ii) ions in water by fluorescence spectroscopy down to 5 × 10^−8 m (10 ppb) .

Result of Action

The result of the compound’s action is the selective detection of mercury (II) ions in water and biothiols . The compound-mercury (II) complex was used for the determination of cysteine (Cys) in aqueous solution by UV-Vis spectroscopy down to 1 × 10^−7 M .

Action Environment

Environmental factors such as the presence of mercury (II) ions and biothiols in water influence the compound’s action, efficacy, and stability . For in-field application, filter paper strips were loaded with the compound-mercury (II) complex and used as a disposable sensor for the detection of cysteine (Cys) by the naked eye .

Future Directions

Benzothiazole derivatives have a wide range of applications, from chemosensors to key materials for making other compounds. Future research may focus on developing new derivatives with improved properties or finding new applications for these compounds .

properties

IUPAC Name

2-ethylsulfanyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-3-22-14-7-5-4-6-12(14)16(20)19-17-18-13-9-8-11(21-2)10-15(13)23-17/h4-10H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMHIEFSJYVSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide

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